
Beta-Amyloid (15-25)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Amyloid (15-25) is a useful research compound. Molecular weight is 1252.4. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (15-25) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (15-25) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Role in Alzheimer's Disease Pathophysiology
Beta-Amyloid peptides, particularly Aβ42, are central to the amyloid cascade hypothesis, which posits that the accumulation of these peptides leads to neurodegeneration and cognitive decline in AD. Research indicates that an imbalance between the production and clearance of Aβ is an early event in AD pathogenesis . Specifically, Beta-Amyloid (15-25) has been implicated in:
- Plaque Formation : The aggregation of Aβ peptides into plaques is a hallmark of AD. Beta-Amyloid (15-25) contributes to the formation of these aggregates, influencing neurotoxicity and synaptic dysfunction .
- Neuroinflammation : Aβ accumulation triggers inflammatory responses that exacerbate neuronal damage. This inflammatory cascade involves microglial activation and the release of pro-inflammatory cytokines, further contributing to neurodegeneration .
Therapeutic Applications
The potential for targeting Beta-Amyloid (15-25) in therapeutic strategies has been a focus of extensive research. Various approaches include:
- Monoclonal Antibodies : Agents such as aducanumab and lecanemab target aggregated forms of Aβ, aiming to reduce plaque burden and slow cognitive decline. Clinical trials have shown mixed results, highlighting the complexity of Aβ-targeted therapies .
- Small Molecule Inhibitors : Compounds designed to inhibit the aggregation of Aβ peptides or enhance their clearance from the brain are under investigation. These strategies aim to modify disease progression by addressing the underlying pathophysiological mechanisms associated with Aβ accumulation .
Biomarker Development
Beta-Amyloid (15-25) serves as a crucial biomarker for assessing the risk of cognitive decline and diagnosing AD. The following methodologies are commonly employed:
- Positron Emission Tomography (PET) : Imaging techniques using radiolabeled tracers can visualize Aβ deposition in vivo. Studies have established correlations between Aβ levels detected via PET and clinical outcomes, aiding in early diagnosis .
- Cerebrospinal Fluid Analysis : Measuring Aβ levels in cerebrospinal fluid provides insights into the pathological processes occurring within the brain. Elevated levels of phosphorylated tau protein alongside altered Aβ concentrations are indicative of neurodegenerative changes .
Case Studies and Research Findings
Several studies have provided valuable insights into the applications of Beta-Amyloid (15-25):
These findings underscore the multifaceted role of Beta-Amyloid (15-25) in both understanding and treating Alzheimer's disease.
特性
分子量 |
1252.4 |
---|---|
配列 |
QKLVFFAEDVG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。